Cas no 31485-70-8 ((6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-QUINAZOLIN-2-YLSULFANYL)-ACETIC ACID)

(6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is a quinazoline derivative with a thioether-linked acetic acid moiety, offering versatile reactivity for further functionalization. Its structural features, including the dimethoxy-substituted aromatic ring and the phenyl group at the 3-position, contribute to its potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound’s sulfanylacetic acid group enhances its utility in conjugation reactions, enabling the formation of amide or ester linkages. Its well-defined heterocyclic core may also confer biological activity, making it valuable in medicinal chemistry research. The product is typically characterized by high purity and stability, ensuring reliable performance in synthetic applications.
(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-QUINAZOLIN-2-YLSULFANYL)-ACETIC ACID structure
31485-70-8 structure
Product Name:(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-QUINAZOLIN-2-YLSULFANYL)-ACETIC ACID
CAS No:31485-70-8
MF:C18H16N2O5S
MW:372.395043373108
CID:5808938
PubChem ID:7174415
Update Time:2025-10-25

(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-QUINAZOLIN-2-YLSULFANYL)-ACETIC ACID Chemical and Physical Properties

Names and Identifiers

    • (6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-QUINAZOLIN-2-YLSULFANYL)-ACETIC ACID
    • Acetic acid, 2-[(3,4-dihydro-6,7-dimethoxy-4-oxo-3-phenyl-2-quinazolinyl)thio]-
    • 2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid
    • 2-[(6,7-dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid
    • 31485-70-8
    • MDL: MFCD06739961
    • Inchi: 1S/C18H16N2O5S/c1-24-14-8-12-13(9-15(14)25-2)19-18(26-10-16(21)22)20(17(12)23)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,21,22)
    • InChI Key: AIZKICYDGWCDSD-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CSC1N(C2=CC=CC=C2)C(=O)C2=C(N=1)C=C(OC)C(OC)=C2

Computed Properties

  • Exact Mass: 372.07799279g/mol
  • Monoisotopic Mass: 372.07799279g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 564
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 114Ų

(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-QUINAZOLIN-2-YLSULFANYL)-ACETIC ACID Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM213788-1g
2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid
31485-70-8 97%
1g
$551 2021-08-04
Chemenu
CM213788-1g
2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid
31485-70-8 97%
1g
$551 2022-12-28

(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-QUINAZOLIN-2-YLSULFANYL)-ACETIC ACID Related Literature

Additional information on (6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-QUINAZOLIN-2-YLSULFANYL)-ACETIC ACID

Introduction to (6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-QUINAZOLIN-2-YLSULFANYL)-ACETIC ACID and Its Significance in Modern Chemical Biology

The compound with the CAS number 31485-70-8 is known as (6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-QUINAZOLIN-2-YLSULFANYL)-ACETIC ACID, a molecule that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of heterocyclic sulfonamides, which are widely recognized for their potential in pharmaceutical applications. The presence of multiple functional groups, including hydroxyl, carbonyl, and sulfanyl moieties, makes this compound a versatile scaffold for further chemical modifications and biological investigations.

In recent years, there has been a surge in research focused on quinazoline derivatives due to their demonstrated efficacy in various biological processes. Quinazoline scaffolds are particularly interesting because they can be easily modified to produce compounds with diverse biological activities. The specific modification of (6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-QUINAZOLIN-2-YLSULFANYL)-ACETIC ACID at the 2-position with a sulfanyl group introduces an additional layer of complexity that can influence its interactions with biological targets. This structural feature has been exploited in the development of novel therapeutic agents targeting various diseases.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of the quinazoline core with the sulfanyl group creates a molecule that can engage multiple biological pathways simultaneously. This polypharmacological approach has become increasingly popular in drug development, as it allows for the design of compounds that can address complex diseases more effectively than single-target drugs. Recent studies have shown that derivatives of this compound exhibit promising activity against enzymes and receptors involved in cancer progression.

The sulfanyl group in (6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-QUINAZOLIN-2-YLSULFANYL)-ACETIC ACID plays a crucial role in modulating its biological activity. Sulfonamides are known for their ability to interact with biological targets through hydrogen bonding and ionic interactions. The sulfanyl moiety can serve as a hydrogen bond acceptor, enhancing the compound's binding affinity to its target proteins. This property has been leveraged in the design of inhibitors for enzymes such as kinases and proteases, which are often overexpressed in cancer cells.

Recent advances in computational chemistry have allowed researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have revealed that (6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-QUINAZOLIN-2-YLSULFANYL)-ACETIC ACID can bind to active sites of target enzymes with high affinity. These computational predictions have been validated experimentally, demonstrating the compound's potential as a starting point for further optimization.

In addition to its role as a lead molecule, this compound has also been investigated for its ability to modulate inflammation and immune responses. Quinazoline derivatives have been shown to exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. The sulfanyl group in this compound may contribute to its anti-inflammatory effects by interacting with inflammatory mediators and reducing their production.

The synthesis of (6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-QUINAZOLIN-2-YLSULFANYL)-ACETIC ACID involves multiple steps that require careful optimization to ensure high yield and purity. The key steps include condensation reactions to form the quinazoline core followed by functionalization at the 2-position with a sulfanyl group. Advances in synthetic methodologies have enabled researchers to produce this compound more efficiently than ever before.

The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how a molecule is absorbed, distributed, metabolized, and excreted is crucial for determining its potential as a therapeutic agent. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic profiles, making it suitable for further development into a drug candidate.

The future prospects for (6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-QUINAZOLIN-2-YLSULFANYL)-ACETIC ACID are bright given its unique structural features and promising biological activities. Ongoing research is focused on further optimizing its potency and selectivity through structure-based drug design approaches. Additionally, exploring new synthetic routes could help reduce production costs and improve scalability.

In conclusion, (6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-QUINAZOLIN-2-YLSULFANYL)-ACETIC ACID represents an exciting opportunity for researchers in chemical biology and drug discovery. Its multifaceted structure and promising biological activities make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most challenging diseases faced by humanity today.

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